N-(diphenylphosphinothioylmethyl)-N-ethylethanamine
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Overview
Description
N-(diphenylphosphinothioylmethyl)-N-ethylethanamine is an organophosphorus compound characterized by the presence of a phosphinothioyl group attached to a diphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylphosphinothioylmethyl)-N-ethylethanamine typically involves the reaction of diphenylphosphine with an appropriate thioylating agent, followed by the introduction of the ethylethanamine moiety. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylphosphinothioylmethyl)-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
N-(diphenylphosphinothioylmethyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(diphenylphosphinothioylmethyl)-N-ethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting the molecular pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the thioyl and ethylethanamine groups, making it less versatile in certain reactions.
Triphenylphosphine: Contains an additional phenyl group, which can affect its reactivity and binding properties.
Phosphinothioyl derivatives: Similar compounds with different substituents on the phosphinothioyl group, affecting their chemical and biological properties.
Uniqueness
N-(diphenylphosphinothioylmethyl)-N-ethylethanamine is unique due to its specific combination of functional groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and modifications.
Properties
IUPAC Name |
N-(diphenylphosphinothioylmethyl)-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NPS/c1-3-18(4-2)15-19(20,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSZXVTIQLQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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